1,5-Diazabicyclo[3.2.2]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFUHFIBUCCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182548 | |
| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283-47-6 | |
| Record name | 1,5-Diazabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diazabicyclo(3.2.2)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Diazabicyclo 3.2.2 Nonane and Its Analogues
De Novo Synthetic Approaches to the Bicyclo[3.2.2]nonane Skeleton
The construction of the bicyclo[3.2.2]nonane skeleton, a key step in the synthesis of 1,5-diazabicyclo[3.2.2]nonane, can be achieved through various de novo strategies. These approaches focus on assembling the bridged bicyclic system from acyclic or monocyclic precursors.
Cyclization Reactions for Bridged Amine Core Formation
Intramolecular cyclization reactions are a cornerstone for the formation of the bridged amine core of this compound. One common strategy involves the cyclization of appropriately substituted piperazine (B1678402) or homopiperazine (B121016) precursors. For instance, the synthesis can be envisioned through an intramolecular cyclization of a suitably functionalized homopiperazine derivative where one nitrogen atom acts as a nucleophile to displace a leaving group on a side chain attached to the other nitrogen, thereby forming the second ring.
While specific examples for the 1,5-diaza isomer are not extensively detailed in readily available literature, analogous syntheses of related diazabicyclo[3.2.2]nonanes often employ intramolecular N-alkylation or reductive amination strategies. For example, the synthesis of 6,8-diazabicyclo[3.2.2]nonane derivatives has been achieved through a Dieckmann-analogous cyclization of (piperazin-2-yl)propionate precursors. This suggests that a similar approach, starting from a suitably substituted piperidine (B6355638) or piperazine derivative, could be a viable route to the this compound core.
General cyclization strategies for related bicyclo[3.2.2]nonane systems include cobalt-mediated [2+2+3] cycloadditions and Diels-Alder reactions followed by functional group manipulations. These methods, while powerful for the construction of the carbocyclic framework, would require subsequent introduction of the nitrogen atoms at the bridgehead positions to yield this compound.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions offer alternative pathways to the bicyclo[3.2.2]nonane skeleton. A Beckmann rearrangement of a bicyclo[2.2.2]octan-2-one oxime can lead to the formation of a 2-azabicyclo[3.2.2]nonan-3-one, which can then be further elaborated. While this has been demonstrated for the synthesis of 2-azabicyclo[3.2.2]nonanes, a similar strategy could potentially be adapted for the synthesis of the 1,5-diaza analogue, likely involving a bicyclic precursor with suitably positioned nitrogen atoms. nih.gov
Functionalization of the Bicyclo[3.2.2]nonane Framework
Once the this compound core is established, its functionalization can be achieved through various methods to introduce desired substituents and modulate its properties.
Direct Functionalization Methods
Direct functionalization of the this compound framework, particularly at the carbon atoms, is challenging due to the generally unreactive nature of the saturated hydrocarbon backbone. However, the nitrogen atoms provide reactive handles for direct modification. N-alkylation, N-acylation, and N-arylation are common methods to introduce substituents on the nitrogen atoms.
Post-Cyclization Derivatization Reactions
Post-cyclization derivatization is a more common strategy for introducing a wide range of functional groups onto the this compound scaffold. This typically involves the reaction of the secondary amine functionalities within the bicyclic system with various electrophiles.
For instance, the synthesis of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, a potent α7 nicotinic acetylcholine (B1216132) receptor agonist, involves the coupling of 1,4-diazabicyclo[3.2.2]nonane with a suitable heterocyclic electrophile. acs.org Although this example pertains to the 1,4-isomer, the principle of N-functionalization is directly applicable to the 1,5-isomer.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is crucial for exploring structure-activity relationships in drug discovery and for tuning the properties of materials. Substitution can be achieved on either the nitrogen or carbon atoms of the bicyclic framework.
N-substituted derivatives are readily prepared by reacting the parent this compound with a variety of electrophiles. For example, amides can be formed by coupling with carboxylic acids or their derivatives. Triterpenoic acids have been coupled with 1,4-diazabicyclo[3.2.2]nonanes to yield amides, which were then N-methylated to produce quaternary ammonium (B1175870) salts. researchgate.net
The synthesis of C-substituted derivatives is more complex and often requires the use of substituted precursors in the de novo synthesis of the bicyclic core. For example, the synthesis of this compound-6-carboxylic acid has been reported, indicating that functional groups can be incorporated into the carbon skeleton. chemscene.com
Below is a table summarizing some examples of substituted this compound derivatives and their general synthetic approaches.
| Compound Name | Point of Substitution | General Synthetic Approach |
| N-Alkyl-1,5-diazabicyclo[3.2.2]nonane | Nitrogen | Alkylation of this compound with an alkyl halide. |
| N-Aryl-1,5-diazabicyclo[3.2.2]nonane | Nitrogen | Buchwald-Hartwig or Ullmann coupling of this compound with an aryl halide. |
| N-Acyl-1,5-diazabicyclo[3.2.2]nonane | Nitrogen | Acylation of this compound with an acyl chloride or carboxylic acid. |
| This compound-6-carboxylic acid | Carbon | De novo synthesis using a precursor containing a carboxylic acid functionality. |
Strategies for Carbonyl, Ester, and Hydroxyl Modifications
Modifications of carbonyl, ester, and hydroxyl groups on analogues of this compound are crucial for creating a diverse range of derivatives.
One documented strategy involves the reduction of a carbonyl group. For instance, the carbonyl group in a derivative of 1,4-diazabicyclo[3.2.2]nonane was reduced to a methylene (B1212753) group using lithium aluminum hydride in refluxing dry diethyl ether nih.gov. This type of reduction is a fundamental transformation for removing carbonyl functionality.
The formation of amide bonds through acylation is another key modification. Derivatives of 1,3-diazabicyclo[3.2.2]nonane have been synthesized by the acylation reaction of the diamine with a carbonyl chloride under basic conditions at room temperature nih.gov. Similarly, various analogues have been prepared by reacting 1,4-diazabicyclo[3.2.2]nonane dihydrochloride (B599025) with different carbonyl chlorides nih.gov.
While direct examples on this compound are limited, analogous reactions on related bicyclic systems provide insight into potential modifications. For the related compound, Bicyclo[3.2.2]nonane-1,5-diyldimethanol, the hydroxyl groups can be oxidized to form ketones or carboxylic acids using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide google.com. These hydroxyl groups can also be substituted with other functional groups, such as halides or amines google.com. These examples suggest that hydroxylated derivatives of this compound could undergo similar transformations.
| Modification Type | Reagents and Conditions | Functional Group Transformation |
| Carbonyl Reduction | Lithium aluminum hydride, diethyl ether, reflux | Carbonyl to Methylene |
| Acylation | Carbonyl chloride, base, room temperature | Amine to Amide |
| Hydroxyl Oxidation | Potassium permanganate, chromium trioxide | Hydroxyl to Ketone/Carboxylic Acid |
| Hydroxyl Substitution | Not specified | Hydroxyl to Halide/Amine |
Introduction of Halogenated Moieties
The introduction of halogen atoms into the this compound framework can be achieved through the incorporation of halogen-containing building blocks. For example, chloro-substituted analogues have been prepared by reacting an azabicyclo[3.2.2]nonane derivative with 2,4-dichloro-6-methylpyrimidine (B20014) nih.gov. This method introduces a halogenated heterocyclic moiety onto the bicyclic scaffold.
| Halogenation Strategy | Method | Example |
| Incorporation of Halogenated Building Blocks | Nucleophilic substitution with a halogenated heterocycle | Reaction with 2,4-dichloro-6-methylpyrimidine nih.gov |
| Potential Direct Halogenation | Electrophilic bromination | Use of NBS with a Lewis acid catalyst (inferred) researchgate.net |
| Introduction of Iodine | Diazotization-iodination of an amino-substituted precursor | Synthesis of iodo-dibenzothiophene derivatives nih.gov |
Preparation of N-Methylated and Other Nitrogen-Substituted Analogues
N-alkylation and N-acylation are common methods for modifying the nitrogen atoms within the this compound scaffold. N-methylation of triterpenoic acid amides bearing a diazabicyclo[3.2.2]nonane moiety has been accomplished by reaction with methyl iodide, leading to the corresponding quaternary ammonium salts.
A wide array of nitrogen-substituted analogues can be prepared through acylation reactions. The reaction of 1,4-diazabicyclo[3.2.2]nonane with various carbonyl chlorides in the presence of a base like cesium carbonate in dimethylformamide has been used to synthesize a range of amide derivatives nih.gov. The Buchwald-Hartwig cross-coupling reaction is another powerful method for N-arylation, as demonstrated by the reaction of 1,4-diazabicyclo[3.2.2]nonane with bromo-aromatic compounds in the presence of a palladium catalyst nih.govrsc.org.
| Substitution Method | Reagents and Conditions | Type of Analogue |
| N-Methylation | Methyl iodide | Quaternary ammonium salt |
| N-Acylation | Carbonyl chlorides, base (e.g., cesium carbonate) | Amides nih.gov |
| N-Arylation | Bromo-aromatics, Palladium catalyst (Buchwald-Hartwig) | N-Aryl derivatives nih.govrsc.org |
Enantioselective Synthesis of Chiral this compound Derivatives
The enantioselective synthesis of chiral this compound derivatives is a significant challenge, and direct methods are not well-documented in the scientific literature. However, approaches to related chiral bicyclic systems offer potential strategies.
One approach is the use of a chiral pool synthesis, where a readily available chiral starting material is converted into the desired chiral product. For example, a chiral pool synthesis was employed for the conformationally constrained 6,8-diazabicyclo[3.2.2]nonane framework, a constitutional isomer of the target compound nih.gov. This suggests that a similar strategy could be envisioned for this compound if a suitable chiral precursor can be identified.
Another potential route is through asymmetric catalysis. For instance, a stereoselective Diels-Alder reaction has been used to produce a chiral bicyclo[3.2.2]nonene derivative nih.gov. While this is a carbocyclic system, the principles of asymmetric catalysis could potentially be applied to the synthesis of the this compound core. The preparation of enantiopure 1-azabicyclo[3.2.2]nonanes from naturally occurring chiral alkaloids like cinchonine (B1669041) and cinchonidine (B190817) has also been reported, demonstrating that chiral bicyclo[3.2.2]nonane systems can be accessed from chiral starting materials nih.gov.
Comparison of Synthetic Efficiency and Scalability of Methodologies
The efficiency and scalability of synthetic routes to this compound and its analogues are critical for their potential applications. A scalable process for a related compound, 3,8-diazabicyclo[3.2.1]octane, has been reported, highlighting key considerations for industrial production sci-hub.se. These include the availability and cost of starting materials, the number of synthetic steps, the yields of each step, the ease of purification, and the safety of the reagents and reaction conditions.
A patent for the preparation of 1,4-diazabicyclo[3.2.2]nonane describes a multi-step synthesis that involves ring closure and the removal of protecting groups google.com. Such routes, while effective in the laboratory, may face challenges in scalability due to the use of stoichiometric reagents, potentially hazardous conditions (e.g., hydrogenation at high pressure), and the need for chromatographic purification. For a synthesis to be considered scalable and efficient, it would ideally involve a convergent synthesis with few steps, high-yielding reactions, the use of catalytic rather than stoichiometric reagents, and non-chromatographic purification methods such as crystallization.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an important consideration for minimizing the environmental impact of its production. Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents.
In the context of synthesizing nitrogen-containing heterocycles, several green chemistry approaches have been explored. These include the use of alternative and safer solvents such as water, polyethylene (B3416737) glycols (PEGs), and bio-based solvents nih.govnih.gov. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption .
The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central tenet of green chemistry. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. Therefore, synthetic routes to this compound that utilize cyclization strategies would likely have a higher atom economy. The use of catalytic methods, rather than stoichiometric reagents, also aligns with green chemistry principles by reducing waste. While specific "green" syntheses of this compound are not explicitly detailed in the reviewed literature, the application of these general principles could lead to more sustainable production methods.
Reactivity and Reaction Mechanisms of 1,5 Diazabicyclo 3.2.2 Nonane
Role as a Strong Base and Nucleophile in Organic Transformations
1,5-Diazabicyclo[3.2.2]nonane is recognized as a strong, sterically hindered organic base. wikipedia.org Its potent basicity is a consequence of the high pKa of its conjugate acid, which allows it to readily abstract protons from a wide range of organic substrates. The bicyclic framework restricts the conformational flexibility around the nitrogen lone pairs, enhancing their availability for proton abstraction. While it is a strong base, its caged structure can sometimes hinder its approach to sterically congested acidic protons, a characteristic that can be exploited for selective transformations.
Beyond its basicity, this compound also exhibits significant nucleophilic character. smolecule.com The lone pairs of electrons on the nitrogen atoms can readily attack electron-deficient centers, initiating a variety of chemical reactions. The interplay between its basic and nucleophilic properties is a key determinant of its catalytic activity and the reaction pathways it promotes.
General Basic Catalysis Mechanisms
In its capacity as a base catalyst, this compound primarily functions by abstracting a proton from a substrate, thereby generating a more reactive anionic intermediate. This process is central to a wide array of reactions that proceed through carbanionic or other negatively charged transition states. The general mechanism can be illustrated as follows:
Proton Abstraction: this compound abstracts an acidic proton from the substrate (S-H) to form a protonated catalyst ([1,5-DBN-H]⁺) and a reactive anionic substrate (S⁻).
Intermediate Reaction: The anionic substrate (S⁻) then undergoes the desired transformation, such as isomerization, elimination, or cyclization.
Catalyst Regeneration: The protonated catalyst ([1,5-DBN-H]⁺) subsequently donates its proton back to an intermediate or a product of the reaction, regenerating the neutral this compound for the next catalytic cycle.
This catalytic cycle allows for the use of substoichiometric amounts of the base, making it an efficient promoter of various organic transformations. The steric hindrance of this compound can influence the regioselectivity of proton abstraction, favoring less sterically accessible protons.
Nucleophilic Catalysis in Specific Reactions
A key example of its nucleophilic catalysis is in the addition to carbonyl compounds. The mechanism typically involves:
Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Intermediate Transformation: This zwitterionic intermediate can then undergo further reactions, such as facilitating the addition of another species or undergoing an intramolecular rearrangement.
Catalyst Elimination: In the final step, the this compound moiety is eliminated, regenerating the catalyst and yielding the final product.
The balance between nucleophilic and basic catalysis is often dependent on the specific substrate and reaction conditions, including the solvent and temperature.
Catalytic Applications in Organic Synthesis
The unique reactivity of this compound has led to its application in a diverse range of catalytic processes in organic synthesis.
Isomerization Reactions
This compound can catalyze the positional isomerization of alkenes by promoting a proton transfer mechanism. This process is particularly useful for the conversion of less stable, terminal alkenes to more stable, internal alkenes. The mechanism generally involves the abstraction of an allylic proton by the base to form an allylic anion. Subsequent protonation of this delocalized anion at a different position results in the migration of the double bond. The stereoselectivity of such isomerizations can be influenced by the structure of the substrate and the reaction conditions.
| Substrate Type | Product Type | Catalyst Role |
| Terminal Alkenes | Internal Alkenes | Base-catalyzed proton transfer |
| Exocyclic Alkenes | Endocyclic Alkenes | Base-catalyzed proton transfer |
Elimination Reactions, including Dehydrohalogenation
As a strong, non-nucleophilic base, this compound is an excellent choice for promoting elimination reactions, particularly dehydrohalogenation. It is highly effective in facilitating E2 (bimolecular elimination) reactions, where it abstracts a proton from a carbon atom adjacent to a leaving group, leading to the formation of a double bond. iitk.ac.inmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com
The key features of this compound-catalyzed dehydrohalogenation include:
High Efficiency: Its strong basicity ensures a high rate of proton abstraction.
Minimal Substitution: Its steric bulk minimizes competing SN2 (bimolecular nucleophilic substitution) reactions, leading to higher yields of the desired alkene product.
Regioselectivity: The regiochemical outcome (Zaitsev vs. Hofmann elimination) can be influenced by the steric environment of the substrate and the base.
| Substrate | Leaving Group | Product | Reaction Type |
| Alkyl Halide | Halogen (Cl, Br, I) | Alkene | E2 Dehydrohalogenation |
| Alkyl Tosylate | Tosyl group | Alkene | E2 Elimination |
Cyclization Reactions
This compound is a valuable catalyst for a variety of cyclization reactions, where it can act as either a base or a nucleophile to facilitate the formation of cyclic structures.
In base-catalyzed cyclizations, it deprotonates a substrate to generate a nucleophilic center that can then undergo an intramolecular attack on an electrophilic site within the same molecule. This is a common strategy for the synthesis of various carbocyclic and heterocyclic rings.
As a nucleophilic catalyst in cyclization reactions, it can activate a substrate by forming an intermediate that is more susceptible to intramolecular ring closure. For instance, it can be employed in intramolecular Michael additions and other annulation reactions. The specific role of this compound in these reactions is highly dependent on the nature of the starting materials and the desired cyclic product.
| Reaction Type | Catalyst Function | Ring Size Formed |
| Intramolecular Aldol (B89426) Condensation | Base | 5- or 6-membered rings |
| Intramolecular Michael Addition | Base or Nucleophile | Various ring sizes |
| Dieckmann Condensation | Base | 5- or 6-membered rings |
Michael Additions
This compound, acting as a potent organic base and nucleophile, is a valuable catalyst in various organic reactions, including Michael additions. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). While specific examples detailing this compound as the primary catalyst in Michael additions are not extensively documented in the provided search results, the analogous bicyclic amine 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is well-known to catalyze such reactions. The structural similarity and shared basic properties suggest that this compound would also be an effective catalyst in this context.
The general mechanism for a base-catalyzed Michael addition involves the deprotonation of the Michael donor by the basic catalyst to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond. Subsequent protonation of the resulting enol or enolate yields the final 1,4-adduct.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the nitrogen atoms of this compound can act as nucleophiles. The lone pair of electrons on the nitrogen atoms allows the molecule to attack an electrophilic carbon atom, leading to the displacement of a leaving group. For instance, in reactions with alkyl halides, this compound can displace the halide to form a quaternary ammonium (B1175870) salt.
Derivatives of this compound have been synthesized and studied for their potential therapeutic applications. For example, 4-(2-phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane has been patented for uses in treating neuropsychiatric disorders. The synthesis of such derivatives often involves nucleophilic substitution reactions where the diazabicyclic core is introduced into a larger molecular framework.
Asymmetric Catalysis and Enantioselective Reactions
Derivatives of bicyclic nonanes, a structural class that includes this compound, have shown significant promise in the field of asymmetric catalysis. rsc.orgresearchgate.net These compounds can be used as chiral ligands or catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
While specific examples of this compound itself being used as a chiral catalyst are not prominent in the provided results, the broader family of diazabicyclo compounds is utilized in enantioselective synthesis. For instance, cinchona alkaloid-derived catalysts have been successfully applied in asymmetric Michael additions to triketopiperazine scaffolds. core.ac.uk The development of chiral derivatives of this compound could open avenues for its application in enantioselective transformations.
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. These reactions are highly efficient in building molecular complexity. While the direct role of this compound in multicomponent reactions is not explicitly detailed in the search results, its basic and nucleophilic character suggests potential applications. It could act as a basic catalyst to facilitate the reaction or as a nucleophilic component that becomes incorporated into the final product. For example, a one-pot multicomponent reaction for the preparation of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been developed, highlighting the utility of MCRs in synthesizing complex heterocyclic structures. acs.org
Reaction with Electrophilic Species
As a Lewis base, this compound readily reacts with electrophilic species. smolecule.com The lone pair of electrons on the nitrogen atoms can be donated to an electron-deficient atom. For example, it can react with acids to form ammonium salts. The reaction with electrophiles is a fundamental aspect of its chemistry and is the basis for its use as a base and a nucleophile in various organic transformations. The reactivity towards electrophiles also plays a crucial role in its coordination to metal centers, as discussed in the following section.
Coordination Chemistry and Ligand Properties
The Lewis basicity of this compound makes it an effective ligand in coordination chemistry. smolecule.com It can donate its lone pair of electrons to a metal center to form a coordination complex. The rigid bicyclic structure of the molecule can influence the geometry of the resulting metal complex and, consequently, its chemical and physical properties.
Complex Formation with Transition Metals
This compound forms stable complexes with a variety of transition metals. smolecule.comgoogle.com The nitrogen atoms of the diazabicyclic ligand coordinate to the metal ion, acting as a bidentate or bridging ligand. The formation of these complexes can alter the reactivity of both the metal and the ligand.
For example, novel bidentate ligands for transition metals have been developed for use in metal-catalyzed carbon-heteroatom and carbon-carbon bond-forming reactions, showcasing improvements in reaction efficiency and the range of suitable substrates. google.com The coordination of ligands like this compound to transition metals is central to the design of catalysts for a wide array of chemical transformations.
Table 1: Examples of Transition Metal Complexes with Bicyclic Amine Ligands
| Metal | Ligand System | Application/Property |
|---|---|---|
| Nickel(II) | N,N-Diallylbispidine | Forms addition complexes. acs.org |
| Copper(I) | N,N-Diallylbispidine | Forms addition complexes. acs.org |
| Palladium(II) | N,N-Diallylbispidine | Forms complexes with allyl ligands. acs.org |
Application of this compound in Metal-Catalyzed Processes Remains an Area of Limited Exploration
The chemical compound this compound, a bicyclic diamine, has been a subject of interest in various chemical contexts. However, its specific application as a ligand in metal-catalyzed processes is not extensively documented in publicly available scientific literature. While its structural analogues and derivatives have shown utility in forming catalytically active metal complexes, the direct role of this compound in this domain appears to be an underexplored area of research.
Investigations into the catalytic applications of bicyclic amines often focus on their ability to form stable chelate complexes with transition metals, thereby influencing the metal center's reactivity and selectivity in various organic transformations. These transformations can include hydrogenation, hydroformylation, and a range of cross-coupling reactions. The rigid bicyclic framework of these ligands can impart specific steric and electronic properties to the metal catalyst, which are crucial for achieving high efficiency and stereoselectivity.
For instance, a related compound, naphtho-[1,8-bc]-1,5-diazabicyclo[3.2.2]nonane, which is a derivative of this compound, has been utilized in the synthesis of rhodium(I) and palladium(II) complexes. These complexes have demonstrated activity as catalysts in hydrogenation reactions. This suggests that the core bicyclic structure has the potential to act as a scaffold for catalytically active metal centers.
Advanced Structural Analysis and Conformational Studies
X-ray Diffraction Analysis of 1,5-Diazabicyclo[3.2.2]nonane and its Derivatives
Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Analysis of a derivative, the diprotonated this compound cation ([3.2.2-H2dabcn]) within an organic-inorganic perovskite crystal, [3.2.2-H2dabcn]RbBr3, provides critical insights into the molecule's geometry. rsc.org
Crystallographic data for the diprotonated this compound cation allows for a detailed analysis of its internal geometric parameters. rsc.org The C-N and C-C bond lengths are generally within the expected ranges for saturated aliphatic amine systems. However, the bond angles within the bicyclic framework show evidence of ring strain, deviating from the ideal tetrahedral angle of 109.5°. The angles around the bridgehead nitrogen atoms and within the carbon bridges are constrained by the rigid bicyclic structure.
Table 1: Selected Bond Lengths for the this compound Cation (Data extracted from the crystallographic information file of [3.2.2-H2dabcn]RbBr3) rsc.org
| Bond | Length (Å) |
|---|---|
| N1 - C2 | 1.503 |
| N1 - C6 | 1.494 |
| N1 - C9 | 1.498 |
| N5 - C4 | 1.504 |
| N5 - C7 | 1.498 |
| N5 - C8 | 1.499 |
| C2 - C3 | 1.526 |
| C3 - C4 | 1.523 |
| C6 - C7 | 1.530 |
| C8 - C9 | 1.531 |
Table 2: Selected Bond Angles for the this compound Cation (Data extracted from the crystallographic information file of [3.2.2-H2dabcn]RbBr3) rsc.org
| Angle | Degree (°) |
|---|---|
| C2 - N1 - C6 | 110.1 |
| C2 - N1 - C9 | 110.3 |
| C6 - N1 - C9 | 109.9 |
| C4 - N5 - C7 | 110.4 |
| C4 - N5 - C8 | 109.9 |
| C7 - N5 - C8 | 110.1 |
| N1 - C2 - C3 | 108.5 |
| C2 - C3 - C4 | 109.3 |
| C3 - C4 - N5 | 108.4 |
| N1 - C6 - C7 | 104.9 |
| C6 - C7 - N5 | 105.0 |
Spectroscopic Investigations (Beyond Basic Identification)
Spectroscopic methods provide information on the molecule's electronic structure, functional groups, and the chemical environment of its atoms.
While standard 1D NMR is used for basic identification, advanced NMR techniques offer deeper structural insights. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are invaluable for unambiguously assigning proton and carbon signals in complex structures like bicyclic amines.
Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of materials in the solid phase, including inclusion compounds. nih.gov Techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal information about the conformation, packing, and intermolecular interactions within a crystal lattice. mdpi.com For inclusion compounds, where a guest molecule is trapped within a host (e.g., cyclodextrins), 2D solid-state NMR can directly probe the host-guest interactions through dipolar couplings. nih.gov This allows for the determination of the guest's orientation within the host cavity and can distinguish between complexed and uncomplexed fractions in the solid sample. nih.govnih.gov While specific studies on inclusion compounds of this compound are not widely reported, these established ssNMR methods are the standard for characterizing such systems. nih.govmdpi.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The spectra are characterized by bands corresponding to the stretching and bending of specific bonds and functional groups. For this compound, the IR and Raman spectra would be dominated by features arising from the vibrations of its aliphatic C-H, C-N, and C-C bonds.
Key expected vibrational regions include:
C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.
CH₂ scissoring/bending: Expected around 1450-1470 cm⁻¹.
C-N stretching: Generally appears in the 1000-1250 cm⁻¹ region.
C-C stretching: Found in the 800-1200 cm⁻¹ fingerprint region.
Conformational Dynamics and Energy Landscapes
While the bridged structure of this compound restricts its flexibility, it can still theoretically exist in different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing its dynamic behavior. This is often studied using computational chemistry methods.
For the closely related bicyclo[3.3.1]nonane system, extensive computational studies have been performed to map its energy landscape. researchgate.netrsc.org These molecules can typically exist in three main conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). For many derivatives, including 1,5-diazabicyclo[3.3.1]nonane, high-level ab initio calculations show the twin-chair conformer to be the most stable. researchgate.net The stability is governed by a balance of factors including angle strain, torsional strain, and non-bonded transannular interactions (steric repulsion between atoms across the rings). For instance, in the parent bicyclo[3.3.1]nonane, the twin-chair conformation is destabilized by the steric repulsion between the C3 and C7 methylene (B1212753) hydrogens, but it remains the global energy minimum. researchgate.net Similar principles would govern the conformational preferences of the this compound skeleton, although the different bridge lengths would alter the specific geometries and strain energies. Computational methods such as Density Functional Theory (DFT) are essential for calculating the relative energies of possible conformers and the transition states that connect them, thereby mapping the molecule's potential energy surface. sci-hub.ruresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-diazoniabicyclo[2.2.2]-octane |
| [3.2.2-H2dabcn]RbBr3 |
| 6,8-diazabicyclo[3.2.1]oct-6-en-3-one |
| Bicyclo[3.3.1]nonane |
Theoretical and Experimental Conformational Analysis
The conformational landscape of bicyclic systems is often dominated by a few low-energy structures. For the related bicyclo[3.3.1]nonane skeleton, the primary conformers are the twin-chair (CC) and the boat-chair (BC). nih.govrsc.org By analogy, this compound is expected to exhibit similar conformational behavior, although the differing bridge lengths (C2, C3, and C4 vs. C2 and C3) will alter the specific energetics and geometries.
Theoretical Insights: Computational studies on analogous bicyclo[3.3.1]nonane derivatives have shown that the twin-chair conformation is often the most stable, but substitutions or the introduction of heteroatoms can shift the equilibrium toward the boat-chair form to alleviate steric or electronic repulsions. nih.govrsc.org For this compound, theoretical calculations would be necessary to determine the precise energy difference between its potential conformers. The molecule possesses a lower symmetry compared to the more spherical 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org
Experimental Data: There is a notable scarcity of published experimental studies, such as detailed Nuclear Magnetic Resonance (NMR) spectroscopy or gas-phase electron diffraction, that specifically delineate the conformational preferences of the neutral this compound molecule in solution or the gas phase. Such studies would be crucial for validating theoretical models and understanding the dynamic equilibrium between conformers. copernicus.orgmdpi.com
Interconversion Pathways and Energy Barriers
The transition between different conformers, such as a chair-to-boat ring flip, constitutes the interconversion pathway. For these processes to occur, the molecule must overcome a specific energy barrier. bdu.ac.in
In related bicyclic systems, the energy barrier for the interconversion between chair-chair and boat-chair conformers has been calculated to be approximately 6 kcal/mol. researchgate.net It is plausible that this compound would have a barrier of a similar magnitude. However, without specific experimental or computational data for this exact molecule, the precise activation energies remain undetermined. The height of this energy barrier dictates the rate of interconversion and whether distinct conformers can be isolated or observed at different temperatures. google.com
Supramolecular Interactions and Crystal Engineering
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound, particularly in its protonated state, serves as a valuable component in the field of crystal engineering, where these interactions are used to design novel solid-state architectures.
Hydrogen Bonding Networks in Solid State
The ability of the nitrogen atoms in this compound to act as hydrogen bond acceptors (in the neutral form) or donors (when protonated) is central to its solid-state chemistry. When protonated to form the dication [C₇H₁₆N₂]²⁺, it can participate in extensive hydrogen bonding networks.
| Compound | Formula | Crystal System | Space Group | Ferroelectric Transition Temp. (Tc) | Ref. |
|---|---|---|---|---|---|
| 1 | [C₇H₁₆N₂]RbBr₃ | Trigonal | R3 | 342 K | rsc.org |
| 2 | [C₇H₁₆N₂]RbI₃ | Trigonal | R3 | 293 K | rsc.org |
Host-Guest Interactions and Inclusion Chemistry
Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within a larger "host" molecule. pageplace.demdpi.com While specific studies detailing this compound as a guest are not prevalent in the reviewed literature, its structural characteristics suggest a strong potential for such interactions.
Its size and shape, along with the two nitrogen atoms capable of forming hydrogen bonds, make it a suitable candidate for encapsulation within various molecular hosts, such as cyclodextrins, calixarenes, or thiourea (B124793) networks. thno.orgdemokritos.gr The behavior of other, more extensively studied, bicyclic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) supports this potential. DABCO is known to form stable inclusion complexes facilitated by hydrogen bonding and other non-covalent interactions. nih.gov It is reasonable to infer that this compound could similarly act as a guest, with the formation and stability of the resulting complex being governed by factors such as size complementarity and the strength of intermolecular forces between the host and guest. pageplace.de
Computational and Theoretical Studies on 1,5 Diazabicyclo 3.2.2 Nonane
Quantum Chemical Calculations for Electronic Structure Analysis
Dedicated studies applying quantum chemical calculations to analyze the electronic structure of 1,5-Diazabicyclo[3.2.2]nonane are not prominently featured in the existing literature.
Specific analyses of the molecular orbitals (e.g., HOMO-LUMO energies and distributions) for this compound have not been specifically reported.
Detailed mapping of the electron density distribution or Natural Bond Orbital (NBO) analysis to investigate charge distribution and hyperconjugative interactions for this compound is not available.
Density Functional Theory (DFT) for Reactivity Predictions
While derivatives of this compound are used in various reactions, comprehensive DFT studies on the reactivity of the parent compound are lacking.
There are no available studies that use DFT to elucidate specific reaction mechanisms involving this compound.
The characterization of transition states for reactions involving this compound using DFT is a subject for future investigation.
Molecular Dynamics Simulations for Conformational Sampling
Specific molecular dynamics studies focused on the conformational sampling and dynamic behavior of this compound could not be identified in the surveyed literature.
Prediction of Acid-Base Properties and Basicity Studies
The basicity of this compound, a compound with two tertiary amine nitrogens, is a key chemical feature influencing its reactivity and interaction with other molecules. Computational methods can predict the acid-base properties of this molecule, such as its pKa value, proton affinity (PA), and gas-phase basicity (GB). These predictions are crucial for understanding its behavior in different chemical environments.
While specific computational studies detailing the pKa of this compound are not extensively reported in publicly available literature, the methodologies for such predictions are well-established. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energies of the neutral and protonated forms of the molecule.
The proton affinity is defined as the negative of the enthalpy change (ΔH) for the gas-phase protonation of the molecule, while the gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the same reaction. nih.gov These values provide a measure of the intrinsic basicity of the molecule in the absence of solvent effects.
For a comprehensive understanding of its basicity in solution, which is more relevant to many chemical applications, solvation models are incorporated into the calculations. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. maynoothuniversity.ie
A general workflow for the computational prediction of pKa for a compound like this compound would involve the steps outlined in the table below.
| Step | Description | Common Computational Methods/Parameters |
| 1. Geometry Optimization | The three-dimensional structures of the neutral and protonated forms of this compound are optimized to find their lowest energy conformations. | DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G* or larger). |
| 2. Frequency Calculation | Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the electronic energies. | The same level of theory as the geometry optimization. |
| 3. Gas-Phase Energy Calculation | The electronic energies of the optimized structures are calculated with high accuracy. | Higher-level theory or larger basis sets may be used for single-point energy calculations. |
| 4. Solvation Energy Calculation | The free energy of solvation for both the neutral and protonated species is calculated to account for the effect of the solvent (typically water). | PCM, or other implicit or explicit solvation models. |
| 5. pKa Calculation | The pKa is calculated using a thermodynamic cycle that relates the gas-phase deprotonation free energy and the solvation free energies of the species involved. | The calculated free energy change in solution is used in the appropriate thermodynamic equation to derive the pKa. |
Such computational studies are valuable for comparing the basicity of this compound with other bicyclic amines and for understanding how structural modifications might influence its acid-base properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for derivatives of this compound are not widely published, the principles of QSAR can be applied to guide the design of new analogs with enhanced biological activities.
For instance, a study on derivatives of the isomeric 1,4-diazabicyclo[3.2.2]nonane as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists provides a framework for how a QSAR study on this compound derivatives might be approached. acs.org A QSAR model for a series of this compound derivatives would involve the following key steps:
Data Set Preparation: A series of this compound derivatives with experimentally measured biological activities (e.g., binding affinity to a receptor, enzyme inhibition) would be compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each derivative.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
The resulting QSAR model could then be used to predict the biological activity of newly designed, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
The selection of appropriate molecular descriptors is crucial for the development of a meaningful QSAR model. For derivatives of this compound, a range of descriptors could be considered, as detailed in the table below.
| Descriptor Class | Examples | Relevance to Biological Activity |
| Constitutional | Molecular weight, number of atoms, number of rings. | Relates to the overall size and composition of the molecule. |
| Topological | Connectivity indices (e.g., Kier & Hall indices). | Describes the branching and shape of the molecule. |
| Geometrical | Molecular surface area, molecular volume. | Relates to the steric interactions with a biological target. |
| Electronic | Dipole moment, partial charges on atoms, HOMO/LUMO energies. | Describes the electronic distribution and reactivity of the molecule, which is important for electrostatic and covalent interactions. |
| Physicochemical | LogP (lipophilicity), polarizability, hydrogen bond donors/acceptors. | Relates to the pharmacokinetic properties of the molecule, such as its ability to cross cell membranes. |
By identifying the key molecular features that influence the biological activity of this compound derivatives, QSAR modeling can serve as a valuable tool in the rational design of new compounds with optimized therapeutic potential.
Applications in Materials Science and Polymer Chemistry
Use as Catalysts and Reagents in Polymerization Processes
1,5-Diazabicyclo[3.2.2]nonane and its derivatives have demonstrated notable efficacy as catalysts and reagents in a range of polymerization processes. Their basic nature and sterically accessible nitrogen atoms allow them to actively participate in and promote the formation of complex polymer structures.
While detailed mechanistic studies specifically on this compound as a polymerization initiator are not extensively documented in publicly available research, tertiary amines, in general, are known to initiate polymerization. They can act as nucleophilic initiators in the ring-opening polymerization of cyclic monomers. The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon of a monomer, leading to the opening of the ring and the formation of a zwitterionic intermediate that subsequently propagates the polymer chain.
The synthesis of high-performance polymers often requires catalysts that can ensure high yields and specific polymer architectures. While specific examples detailing the use of this compound for the synthesis of a broad range of high-performance polymers are not widely reported, its catalytic activity in polyurethane production points to its potential in creating robust and versatile polymeric materials. High-performance polymers are characterized by their exceptional mechanical strength, thermal stability, and chemical resistance, properties that are highly dependent on the catalyst used during their synthesis.
One of the most significant applications of this compound is as a catalyst in the production of polyurethane resins. google.com Patents reveal that this compound and its hydroxyl-substituted derivatives, such as 3-hydroxy-1,5-diazabicyclo[3.2.2]nonane, exhibit high catalytic activity in the reactions between isocyanates and polyols to form polyurethanes. google.com
These catalysts are particularly valuable for producing polyurethane foams. google.comgoogle.com A key advantage of using derivatives like 3-hydroxy-1,5-diazabicyclo[3.2.2]nonane is the reduced volatility of the amine catalyst, which addresses environmental and safety concerns related to volatile organic compound (VOC) emissions from the final foam product. google.com The catalytic efficiency of these compounds ensures timely gelling and foaming reactions, which are critical for achieving the desired foam properties. google.com
| Catalyst | Application | Key Advantage |
| This compound | Polyurethane Resin Production | Effective Catalyst |
| 3-hydroxy-1,5-diazabicyclo[3.2.2]nonane | Polyurethane Foam Production | High catalytic activity, low volatility |
While direct applications of this compound in photopolymerization are not extensively detailed, a derivative, 1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide, has been utilized as a photoinitiator in Near Infrared (NIR) photopolymerization processes. This suggests that the bicyclo[3.2.2]nonane framework can be a scaffold for designing novel photoinitiators. Furthermore, patent literature mentions the inclusion of diazabicyclo[3.2.2]nonane in photopolymerization initiator systems for radiation-sensitive compositions.
There is limited direct evidence in the reviewed literature of this compound being used as a polymerization inhibitor. Generally, inhibitors are used to prevent unwanted or premature polymerization of monomers during storage or transport. While some nitrogen-containing compounds can act as inhibitors, the primary documented role of this compound in polymerization is that of a catalyst.
Role in Organic-Inorganic Hybrid Perovskite Materials
A significant and well-researched application of this compound is in the synthesis of three-dimensional (3D) organic-inorganic hybrid perovskite (OIHP) materials. usc.edursc.org These materials have garnered immense interest for their unique ferroelectric, dielectric, and optical properties.
In the formation of these perovskites, the protonated this compound cation ([3.2.2-H2dabcn]²⁺) acts as a template, occupying the cavities within the inorganic framework. rsc.org The size and lower symmetry of the this compound molecule, when compared to more symmetrical templating agents like 1,4-diazoniabicyclo[2.2.2]octane (dabco), play a crucial role in the final structure and properties of the perovskite. usc.edursc.orgrsc.org
Research has shown that by reacting this compound with rubidium halides, it is possible to synthesize 3D molecular ferroelectrics with the general formula [3.2.2-H2dabcn]RbX₃ (where X = Br or I). usc.edursc.orgrsc.org These materials exhibit promising ferroelectric properties with high phase transition temperatures (Tc). For instance, [3.2.2-H2dabcn]RbBr₃ has a Curie temperature (Tc) of 342 K. usc.edursc.orgrsc.org The introduction of the less symmetrical this compound helps in inducing a polar crystal structure, which is a prerequisite for ferroelectricity. rsc.org
The use of 1,4-diazabicyclo[3.2.2]nonane has also been explored in the creation of metal-free 3D perovskites. researchgate.net In these structures, the organic cation is accommodated within cavities formed by an inorganic framework, such as one constructed from NH₄Br or NH₄I. researchgate.net These materials also exhibit interesting properties like switchable phase transitions and dielectric anomalies. researchgate.net
| Perovskite Compound | Templating Agent | Inorganic Framework | Key Property | Curie Temperature (Tc) |
| [3.2.2-H2dabcn]RbBr₃ | This compound | Rubidium Bromide | Ferroelectric | 342 K usc.edursc.org |
| [3.2.2-H2dabcn]RbI₃ | This compound | Rubidium Iodide | Ferroelectric | 293 K usc.edursc.org |
| [1,4-3.2.2-dabcn]NH₄Br₃ | 1,4-Diazabicyclo[3.2.2]nonane | Ammonium (B1175870) Bromide | Switchable Phase Transition | Not specified |
| [1,4-3.2.2-dabcn]NH₄I₃·0.5H₂O | 1,4-Diazabicyclo[3.2.2]nonane | Ammonium Iodide | Dielectric Anomaly | Not specified |
The ability to fine-tune the properties of these perovskite materials by modifying the organic templating agent highlights the importance of compounds like this compound in the development of next-generation electronic and optoelectronic devices.
Templating Agent in Perovskite Synthesis
In one study, this compound (referred to as 3.2.2-dabcn) was reacted with rubidium halides (RbX) to successfully synthesize two 3D molecular ferroelectrics, [3.2.2-H₂dabcn]RbBr₃ and [3.2.2-H₂dabcn]RbI₃. rsc.orgrsc.org Similarly, the 1,4-isomer (1,4-3.2.2-dabcn) has been used as a template to react with ammonium halides (NH₄X) to create metal-free 3D perovskite molecules. rsc.orgresearchgate.net The selection of this specific bicyclic amine as a template is a deliberate design choice aimed at reducing the molecular symmetry of the resulting perovskite, a key factor in achieving desirable physical properties. rsc.orgrsc.orgresearchgate.net
Influence on Crystal Structure and Framework Formation
The use of this compound as a templating agent has a profound influence on the resulting crystal structure and framework of perovskite materials. Its lower symmetry and larger size, when compared to the highly symmetric, spherical molecule 1,4-diazoniabicyclo[2.2.2]octane (dabco), are instrumental in the formation of polar crystal structures. rsc.orgrsc.org This reduction in symmetry is a key strategy for introducing ferroelectricity into 3D OIHP materials. rsc.org
Research has also shown that the final framework is sensitive to the other components used in the synthesis. For instance, when using the 1,4-isomer of diazabicyclo[3.2.2]nonane, the choice of halide ion (bromide vs. iodide) leads to completely different inorganic framework structures. rsc.orgresearchgate.net In the case of [1,4-3.2.2-dabcn]NH₄Br₃, the framework is built from coplanar dimers of [(NH₄)₂Br₆]²⁻, creating large cavities for the organic cation. rsc.orgresearchgate.net In contrast, [1,4-3.2.2-dabcn]NH₄I₃·0.5H₂O forms a more conventional perovskite structure with corner-sharing [(NH₄)I₆] octahedra. rsc.orgresearchgate.net This demonstrates the critical role of the organic template in guiding the assembly of the inorganic components.
Development of Materials with Switchable Phase Transitions
A significant outcome of using diazabicyclo[3.2.2]nonane derivatives in perovskite synthesis is the creation of materials exhibiting switchable phase transitions. These transitions are often associated with changes in the ordering of the organic cations within the crystal lattice and are accompanied by distinct anomalies in physical properties like dielectric permittivity.
For example, the ferroelectric material [3.2.2-H₂dabcn]RbBr₃ undergoes a phase transition at a Curie temperature (Tc) of 342 K, while [3.2.2-H₂dabcn]RbI₃ has a Tc of 293 K. rsc.orgrsc.org Materials synthesized with the 1,4-isomer also display switchable phase transitions, with [3.2.2-Hdabcn]ClO₄ showing a transition at 418 K and [3.2.2-Hdabcn]ReO₄ exhibiting two transitions at 394.6 K and 419.2 K. rsc.org The ability to induce reversible phase transitions is crucial for the development of molecular switches and data storage materials. rsc.orgresearchgate.net
| Compound | Phase Transition Temperature (K) |
| [3.2.2-H₂dabcn]RbBr₃ | 342 |
| [3.2.2-H₂dabcn]RbI₃ | 293 |
| [1,4-3.2.2-Hdabcn]ClO₄ | 418 |
| [1,4-3.2.2-Hdabcn]ReO₄ | 394.6 and 419.2 |
Design of Second-Harmonic Generation (SHG) Active Materials
Materials that lack a center of symmetry can exhibit nonlinear optical (NLO) properties, such as second-harmonic generation (SHG), where light of a specific frequency is converted to light with twice the frequency. The intentional reduction of symmetry by incorporating this compound into crystal lattices is a successful strategy for creating SHG-active materials.
The ferroelectric properties of compounds like [3.2.2-H₂dabcn]RbBr₃ and [3.2.2-H₂dabcn]RbI₃ were confirmed through SHG measurements, indicating that they possess the necessary non-centrosymmetric crystal structure. rsc.org Similarly, metal-free perovskites templated with the 1,4-isomer, such as [1,4-3.2.2-dabcn]NH₄Br₃, and other related compounds like [3.2.2-Hdabcn]ClO₄, have been shown to exhibit a reversible SHG effect. rsc.orgresearchgate.netrsc.org This effect is directly linked to the symmetry-breaking phase transition, where the material switches from a centrosymmetric (SHG-inactive) high-temperature phase to a non-centrosymmetric (SHG-active) low-temperature phase. acs.org
Exploration in Ferroelectric Materials
Ferroelectric materials, which possess a spontaneous electric polarization that can be reversed by an external electric field, are vital for applications in memory devices, sensors, and actuators. The design of molecular ferroelectrics is an expanding area of research, and this compound has emerged as a key component in this endeavor. rsc.org
The synthesis of the 3D organic-inorganic hybrid perovskites [3.2.2-H₂dabcn]RbX₃ (where X is Br or I) represents a successful example of "precise design" to create new ferroelectrics. rsc.orgrsc.org By replacing the highly symmetric dabco molecule with the less symmetric this compound, researchers were able to induce the formation of a polar crystal structure, which is a prerequisite for ferroelectricity. rsc.org The resulting materials were confirmed to be ferroelectric through differential scanning calorimetry, dielectric anomaly measurements, and SHG studies. rsc.org This work highlights a promising pathway for constructing new 3D perovskite ferroelectrics by carefully controlling the symmetry of the organic components. rsc.orgrsc.org
| Compound | Curie Temperature (Tc) | Dielectric Anomaly |
| [3.2.2-H₂dabcn]RbBr₃ | 342 K | ~344 K |
| [3.2.2-H₂dabcn]RbI₃ | 293 K | ~302 K |
Precursor for Advanced Materials Development
Beyond its role as a templating agent, the this compound scaffold serves as a versatile precursor for the development of a wide range of advanced materials. Its derivatives are being investigated for various applications, demonstrating the utility of this chemical framework. The unique combination of a rigid bicyclic structure with two nitrogen atoms provides a platform for creating molecules with specific three-dimensional orientations and functionalities. This structural control is essential for designing materials with tailored electronic, optical, or biological properties.
Supramolecular Assembly in Materials Design
Supramolecular assembly, the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions, is a fundamental concept in modern materials design. nih.gov The formation of the organic-inorganic hybrid perovskites discussed previously is a prime example of this principle at work.
In these systems, the protonated this compound cation and the inorganic metal-halide components act as building blocks that self-assemble into a highly ordered, crystalline solid. rsc.orgrsc.org The assembly is driven by a combination of ionic bonds within the inorganic framework and hydrogen bonds between the organic cation and the halide atoms. The specific size, shape, and symmetry of the diazabicyclononane cation dictate how these components pack together, effectively acting as a blueprint for the final supramolecular architecture. This controlled assembly allows for the precise engineering of the material's crystal structure, which in turn governs its electronic and physical properties, such as ferroelectricity and SHG activity. rsc.orgnih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methodologies for 1,5-diazabicyclo[3.2.2]nonane is a key area of future research. Current synthetic strategies, while effective, may involve harsh reaction conditions, hazardous reagents, or generate significant waste. Future efforts will likely prioritize the principles of green chemistry.
Key research directions include:
Catalytic Routes: Exploring novel catalytic systems, including biocatalysis and earth-abundant metal catalysis, to replace stoichiometric reagents and improve atom economy.
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce the carbon footprint of the synthesis.
Flow Chemistry: Utilizing continuous flow processes to enhance reaction efficiency, improve safety, and facilitate scalable production. soci.orgsyrris.commpg.denih.govrsc.org
Solvent Minimization: Developing solvent-free reaction conditions or employing greener solvents to minimize environmental impact.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, renewable catalysts | Enzyme discovery and engineering |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst design and optimization |
| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design and process optimization |
| Renewable Feedstocks | Reduced carbon footprint, sustainability | Conversion of biomass-derived materials |
Exploration of New Catalytic Transformations
The catalytic potential of this compound and its derivatives is an area ripe for further investigation. Its unique steric and electronic properties make it a promising candidate for a variety of catalytic applications.
Future research will likely focus on:
Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Organocatalysis: Exploring the use of this compound as a non-covalent organocatalyst in a broader range of organic transformations.
Polymerization Catalysis: Investigating its role as a catalyst or co-catalyst in polymerization reactions to produce novel materials with tailored properties.
| Catalytic Application | Research Goal | Potential Impact |
| Asymmetric Catalysis | Enantioselective synthesis of chiral molecules | Pharmaceutical and fine chemical synthesis |
| Organocatalysis | Metal-free catalytic transformations | Greener and more sustainable chemical processes |
| Polymerization | Synthesis of novel polymers | Development of advanced materials |
| Tandem Reactions | Increased synthetic efficiency | Streamlined and cost-effective chemical production |
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.
Future research efforts will likely involve:
In Situ Spectroscopy: Utilizing techniques such as in situ NMR, IR, and Raman spectroscopy to monitor reactions in real-time and identify transient intermediates.
Time-Resolved Spectroscopy: Employing ultrafast spectroscopic methods to study the kinetics and dynamics of reactions involving short-lived species.
Computational Modeling: Combining experimental data with high-level computational studies to elucidate reaction pathways and transition state structures.
| Characterization Technique | Information Gained | Impact on Research |
| In Situ Spectroscopy | Real-time monitoring of reaction progress and intermediate formation | Optimization of reaction conditions and catalyst performance |
| Time-Resolved Spectroscopy | Understanding of reaction kinetics and dynamics | Elucidation of reaction mechanisms |
| Computational Modeling | Prediction of reaction pathways and transition states | Rational design of new catalysts and reactions |
Machine Learning and AI in Predicting this compound Reactivity and Applications
Emerging trends in this area include:
Predictive Modeling: Developing ML models to predict the outcome of reactions involving this compound, including product distribution and yield.
Catalyst Design: Using AI algorithms to design novel catalysts based on the this compound scaffold with enhanced activity and selectivity.
Virtual Screening: Employing ML models to screen large virtual libraries of this compound derivatives for potential biological activity or material properties.
| AI/ML Application | Research Objective | Potential Outcome |
| Predictive Reactivity Models | Accurate prediction of reaction outcomes | Accelerated discovery of new reactions and optimization of existing ones |
| AI-Driven Catalyst Design | In silico design of highly efficient catalysts | Reduced experimental effort and faster catalyst development |
| Virtual Screening for Bioactivity | Identification of promising drug candidates | Accelerated drug discovery process |
Computational Design of Functional Materials Incorporating the this compound Moiety
Computational modeling and simulation are becoming indispensable tools for the rational design of new materials with specific functionalities. The incorporation of the this compound moiety into materials can impart unique properties.
Future research will focus on:
Perovskite Ferroelectrics: Designing and synthesizing novel organic-inorganic hybrid perovskites incorporating protonated this compound, which have shown potential as ferroelectric materials. rsc.org
Porous Materials: Computationally designing and synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with this compound as a linker to create materials with tailored porosity for applications in gas storage and separation.
Polymeric Materials: Using computational methods to predict the properties of polymers containing the this compound unit, leading to the development of new high-performance materials.
| Material Type | Desired Property | Potential Application |
| Perovskite Ferroelectrics | High spontaneous polarization, high Curie temperature | Data storage, sensors, actuators |
| Porous Frameworks (MOFs/COFs) | High surface area, selective gas adsorption | Gas storage, catalysis, separation |
| Functional Polymers | Enhanced thermal stability, specific recognition sites | High-performance plastics, membranes, sensors |
Expansion of Biological Target Identification and Mechanistic Elucidation
Derivatives of this compound have shown promise in medicinal chemistry, particularly as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and as inhibitors of butyrylcholinesterase. nih.govacs.orgresearchgate.netacs.orgnih.govcpn.or.kracs.org Future research will aim to expand the scope of biological targets and to gain a deeper understanding of their mechanisms of action.
Key areas of focus will include:
New Therapeutic Targets: Screening libraries of this compound derivatives against a wider range of biological targets to identify new therapeutic opportunities.
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and selectivity of bioactive compounds. nih.gov
Mechanism of Action Studies: Utilizing biochemical and biophysical techniques to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
| Research Area | Objective | Potential Outcome |
| New Target Identification | Discovering novel therapeutic applications | Expansion of the therapeutic potential of this scaffold |
| Structure-Activity Relationship | Optimizing lead compounds for potency and selectivity | Development of more effective drug candidates |
| Mechanistic Elucidation | Understanding the molecular basis of biological activity | Rational design of next-generation therapeutics |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research
The combination of flow chemistry and automated synthesis platforms offers a powerful approach to accelerate the discovery and optimization of new compounds and materials based on the this compound scaffold. soci.orgsyrris.commpg.de
Future trends will involve:
Automated Library Synthesis: Developing automated flow chemistry systems for the rapid synthesis of large and diverse libraries of this compound derivatives for high-throughput screening.
Reaction Optimization: Using automated platforms to rapidly screen a wide range of reaction parameters to identify optimal conditions for the synthesis of target compounds.
Integration with AI: Combining automated synthesis with AI algorithms for a closed-loop discovery process, where AI proposes new molecules, the automated system synthesizes and tests them, and the results are used to refine the AI models.
| Technology Integration | Goal | Impact |
| Automated Library Synthesis | Rapid generation of diverse compound libraries | Accelerated hit and lead discovery in drug and materials science |
| Automated Reaction Optimization | Efficient identification of optimal synthetic conditions | Reduced development time and cost for chemical processes |
| AI-Integrated Automated Synthesis | Autonomous discovery of new molecules and materials | A paradigm shift in the speed and efficiency of chemical research |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 1,5-diazabicyclo[3.2.2]nonane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclization reactions, such as the Mannich reaction, to form the bicyclic amine framework. For example, reactions with rubidium halides (RbX₃, X = Br, I) under controlled stoichiometry yield 3D molecular ferroelectrics, where the larger size and lower symmetry of this compound enhance structural rigidity. Optimization of solvent polarity and temperature is critical to avoid side products .
Q. How is the structural conformation of this compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining its bicyclic geometry and hydrogen-bonding networks. Complementary techniques like ¹H/¹³C NMR and DFT calculations validate electronic environments and non-covalent interactions. For instance, SCXRD revealed its role in stabilizing perovskite ferroelectrics via cation-anion coordination .
Q. What are the key physicochemical properties of this compound relevant to material science?
- Methodological Answer : Its high rotational energy barrier and asymmetric structure make it suitable for inducing phase transitions in ferroelectrics. Differential scanning calorimetry (DSC) and dielectric constant measurements are used to identify phase transition temperatures (e.g., 342 K for RbBr₃ derivatives). Polarized light microscopy further confirms domain reorientation during transitions .
Advanced Research Questions
Q. How does this compound compare to other diazabicyclic scaffolds in designing high-temperature ferroelectrics?
- Methodological Answer : Compared to 1,4-diazabicyclo[2.2.2]octane, the 3.2.2 scaffold exhibits a larger cage structure and lower symmetry, increasing the energy barrier for molecular rotation. This property stabilizes ferroelectric phases at higher temperatures (up to 342 K). Pair distribution function (PDF) analysis and variable-temperature XRD track structural distortions during thermal cycling .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives for receptor targeting?
- Methodological Answer : Functional group diversification (e.g., allyl or carbonyl substitutions) and in vitro/in vivo profiling are critical. For example, 6-allyl derivatives showed divergent sigma receptor (S1R/S2R) binding affinities (Ki = 2.7–165 nM), highlighting the need for molecular docking and free-energy perturbation (FEP) simulations to rationalize selectivity. Antiallodynic assays in rodent models further validate target engagement .
Q. How can computational modeling predict the biological activity of this compound-based ligands?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes to receptors like α7-nAChR or sigma-1. Pharmacophore models prioritize substituents enhancing hydrophobic interactions or hydrogen bonding. For instance, carboxamide-linked aryl groups improve affinity by 10-fold in bispidine analogs, guided by electrostatic potential maps and QM/MM calculations .
Q. What experimental approaches address discrepancies in phase-transition data for this compound-based materials?
- Methodological Answer : Synchrotron-based XRD and in situ Raman spectroscopy resolve kinetic vs. thermodynamic phase behaviors. For RbI₃ derivatives, hysteresis loops in polarization-electric field (P-E) measurements distinguish reversible transitions from metastable states. Statistical mechanics models (e.g., Ising or Potts) correlate lattice dynamics with experimental dielectric anomalies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
